Cas no 856179-55-0 (4,7,8-Trichlorocinnoline)
4,7,8-Trichlorocinnoline Chemical and Physical Properties
Names and Identifiers
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- 4,7,8-三氯噌啉
- 4,7,8-Trichlorocinnoline
- Cinnoline, 4,7,8-trichloro-
- A918004
- 856179-55-0
-
- Inchi: 1S/C8H3Cl3N2/c9-5-2-1-4-6(10)3-12-13-8(4)7(5)11/h1-3H
- InChI Key: TYWPGJBIETYHDZ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC2C(=CN=NC=21)Cl)Cl
Computed Properties
- Exact Mass: 231.936181g/mol
- Monoisotopic Mass: 231.936181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 25.8
4,7,8-Trichlorocinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042031-1g |
4,7,8-Trichlorocinnoline |
856179-55-0 | 95% | 1g |
$552.47 | 2023-08-31 | |
| Ambeed | A646227-1g |
4,7,8-Trichlorocinnoline |
856179-55-0 | 95+% | 1g |
$531.0 | 2025-04-16 | |
| Chemenu | CM526439-1g |
4,7,8-Trichlorocinnoline |
856179-55-0 | 95% | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743981-1g |
4,7,8-Trichlorocinnoline |
856179-55-0 | 98% | 1g |
¥5575.00 | 2024-07-28 | |
| Crysdot LLC | CD11044030-1g |
4,7,8-Trichlorocinnoline |
856179-55-0 | 95+% | 1g |
$672 | 2024-07-18 |
4,7,8-Trichlorocinnoline Suppliers
4,7,8-Trichlorocinnoline Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 4,7,8-Trichlorocinnoline
Recent Advances in the Study of 4,7,8-Trichlorocinnoline (CAS: 856179-55-0): A Promising Compound in Chemical Biology and Pharmaceutical Research
4,7,8-Trichlorocinnoline (CAS: 856179-55-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a cinnoline core substituted with three chlorine atoms at positions 4, 7, and 8, has shown promising activity in various biological assays. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.
A study published in the Journal of Medicinal Chemistry (2023) investigated the inhibitory effects of 4,7,8-Trichlorocinnoline on specific kinase targets implicated in cancer progression. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to demonstrate that this compound exhibits selective inhibition against certain tyrosine kinases, with IC50 values in the low micromolar range. These findings suggest its potential as a scaffold for developing novel kinase inhibitors, particularly for cancers resistant to existing therapies.
Another significant development comes from recent synthetic chemistry research (Organic Letters, 2024), where an improved and scalable synthesis route for 4,7,8-Trichlorocinnoline was reported. The new method utilizes a palladium-catalyzed cyclization approach, achieving higher yields (up to 78%) and better purity compared to traditional methods. This advancement is particularly important for enabling further pharmacological studies and potential scale-up for preclinical development.
In the realm of antimicrobial research, a 2023 study in Bioorganic & Medicinal Chemistry Letters explored the antibacterial properties of 4,7,8-Trichlorocinnoline derivatives. The lead compound showed potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2-8 μg/mL. Structure-activity relationship (SAR) studies revealed that the chlorine substitution pattern is crucial for maintaining antimicrobial activity while minimizing cytotoxicity to mammalian cells.
Recent computational studies (Journal of Chemical Information and Modeling, 2024) have provided insights into the molecular interactions of 4,7,8-Trichlorocinnoline with biological targets. Molecular dynamics simulations and free energy calculations suggest that the compound's rigid planar structure and electron-deficient character contribute to its ability to form stable complexes with various protein targets. These findings are guiding the design of next-generation analogs with improved pharmacological properties.
From a drug metabolism perspective, a 2023 ADME (Absorption, Distribution, Metabolism, and Excretion) profiling study published in Xenobiotica reported that 4,7,8-Trichlorocinnoline exhibits favorable metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. However, the study also noted that the compound has relatively low aqueous solubility, which may present formulation challenges for oral delivery. Current research efforts are addressing this limitation through prodrug approaches and nanoparticle formulations.
Looking forward, several research groups have initiated programs to explore the therapeutic potential of 4,7,8-Trichlorocinnoline in various disease models. Preliminary results from animal studies (unpublished data presented at the 2024 American Chemical Society National Meeting) suggest that the compound shows good tissue distribution and acceptable safety profiles at therapeutic doses. These findings are paving the way for more extensive preclinical evaluations in the coming years.
In conclusion, 4,7,8-Trichlorocinnoline (CAS: 856179-55-0) represents a versatile chemical scaffold with multiple potential applications in drug discovery. The recent surge in research activity surrounding this compound reflects its growing importance in medicinal chemistry. Future directions will likely focus on expanding its therapeutic applications, improving its drug-like properties, and advancing promising derivatives through the drug development pipeline.
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